1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline
Description
1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline (CAS: 7546-78-3) is a polyhydrogenated isoquinoline derivative with the molecular formula C₁₂H₁₄N₂ and a molecular weight of 186.26 g/mol . The compound features a fused cyclohexane ring system attached to the isoquinoline core, contributing to its conformational rigidity and stereochemical complexity .
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octahydrobenzo[g]isoquinoline |
InChI |
InChI=1S/C13H17N/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1/h7-8,14H,1-6,9H2 |
InChI Key |
VPBJJTJJINLDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=C(CCNC3)C=C2C1 |
Origin of Product |
United States |
Preparation Methods
Classical and Modern Synthetic Routes
The synthesis of isoquinoline derivatives, including cyclohexa[g]isoquinoline systems, generally follows strategies adapted from well-established isoquinoline chemistry, with modifications to accommodate the fused cyclohexane ring.
Pictet-Spengler Reaction and Variants
The Pictet-Spengler reaction is a classical method for constructing tetrahydroisoquinoline frameworks. It involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization under acidic conditions.
- Advantages: High yields with aldehydes; versatile for substitution patterns.
- Limitations: Ketones often give poor yields or no product; ring closure can be challenging for fused systems.
To overcome these limitations, researchers have employed ketoamide intermediates and reductive cyclization strategies, which allow better control over ring formation and substitution.
Reductive Cyclization via Ketoamides
A modern approach involves synthesizing ketoamide intermediates, followed by reduction and acid-catalyzed cyclization to form the tetrahydroisoquinoline ring:
- Step 1: Preparation of ketoamides from appropriate starting materials.
- Step 2: Reduction of ketoamides using sodium borohydride (NaBH4) in methanol to obtain hydroxyamides with yields of 85–90%.
- Step 3: Cyclization of hydroxyamides under catalytic amounts of p-toluenesulfonic acid in dichloromethane at room temperature for 30 minutes, yielding tetrahydroisoquinolines in 90–97% yields.
This method is adaptable for synthesizing 1,1-disubstituted derivatives by varying the substituents on the ketoamide and Grignard reagents used in the initial steps.
Palladium-Catalyzed Coupling and Allyl Carbonate Methods
Recent advances in isoquinoline synthesis include palladium-catalyzed coupling reactions of aryl halides with imines or allyl carbonates to build the isoquinoline core efficiently:
Acid-Mediated Dehydration and Cyclization
After initial ring formation, dehydration steps using acid catalysts (e.g., trifluoroacetic acid or hydrochloric acid) promote the formation of fully aromatic isoquinoline derivatives or fused systems:
- Example: Treatment of 3-hydroxy-1,2,3,4-tetrahydroisoquinolines with concentrated HCl in THF for 10 minutes at room temperature, followed by neutralization, leads to dehydration and aromatization.
Summary Table of Preparation Methods
Detailed Experimental Notes and Considerations
Imine Preparation: Imine intermediates are typically prepared by stirring aldehydes with tert-butylamine at room temperature for 20 hours, followed by extraction and solvent removal without further purification.
Reaction Monitoring: Progress is commonly monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to ensure completion before workup.
Purification: Final products are purified using silica gel column chromatography with eluents like ethyl acetate and petroleum ether in varying ratios, depending on polarity.
Catalyst Loadings: Palladium and rhodium catalysts are used in low molar percentages (typically 5 mol%), balancing efficiency and cost.
Reaction Atmosphere: Many reactions are performed under inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference.
Chemical Reactions Analysis
1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Cyclopentaquinoline-Acridine Hybrids
Key Compounds :
- N-[3-({1H,2H,3H-cyclopenta[b]quinolin-9-yl}amino)propyl]acridine-9-carboxamide hydrochloride (3b)
- N-[5-({1H,2H,3H-cyclopenta[b]quinolin-9-yl}amino)pentyl]acridine-9-carboxamide hydrochloride (3d)
Synthesis: These hybrids are synthesized via reactions of cyclopentaquinoline intermediates with acridine derivatives, yielding 64–86% after recrystallization with HCl/ether .
Structural and Functional Differences :
- Cyclopentaquinoline-acridines incorporate an acridine moiety, enabling intercalation with DNA, whereas cyclohexa[G]isoquinoline lacks this feature .
- The hydrochloride salts of both classes enhance solubility, but cyclohexa[G]isoquinoline’s fused cyclohexane system may reduce planar stacking efficiency compared to acridine-containing analogues .
Tetrahydroisoquinoline Derivatives
Key Compounds :
Physical Properties :
| Compound | Melting Point | Key Substituents |
|---|---|---|
| Cyclohexa[G]isoquinoline | Not reported | Fully hydrogenated cyclohexane ring |
| Compound 12{1,10,4} | 95–97°C | Cyclopentyl, methoxyphenyl, dione |
| 6d | Not reported | Ethoxycarbonyl, methyl |
Functional Insights :
- Compound 12{1,10,4} exhibits a dioxino-pyrazino-isoquinoline scaffold, enabling diverse hydrogen-bonding interactions via its ketone groups, unlike the non-ketonic cyclohexa[G]isoquinoline .
- Derivatives like 6d–6h () feature simpler dihydroisoquinoline cores with alkoxy or aryl substituents, highlighting how saturation levels (partial vs. full) impact reactivity and steric hindrance .
Pharmacologically Active Isoquinoline Derivatives
Key Compound :
- 1-(Hydroxymethyl)-1,6,7,11b-tetrahydro-2H,4H-[1,3]oxazino[4,3-a]isoquinoline ()
Comparison :
- Structural Complexity: The oxazino/thiazino rings in introduce heteroatoms (O/S), enhancing hydrogen-bonding capacity compared to cyclohexa[G]isoquinoline’s all-carbon framework .
Biological Activity
1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline is a compound of significant interest due to its diverse biological activities. Research has shown that it exhibits promising properties in areas such as anticancer and antimicrobial activities. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
1. Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. It has been reported to inhibit the growth of various cancer cell lines. For example:
- In vitro Studies : A study indicated that this compound demonstrated significant anti-proliferative effects against several cancer cell lines. The IC50 values varied depending on the specific cell line tested.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 5.1 | Inhibition of topoisomerase I activity |
| HGC-27 | 7.6 | Induction of apoptosis and G2/M phase arrest |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that it can inhibit the growth of various pathogenic microorganisms:
- Antibacterial and Antifungal Properties : Studies have shown that this compound demonstrates notable activity against both bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 20 µg/mL |
These results highlight its potential as an antimicrobial agent .
The mechanisms through which this compound exerts its biological effects are still being elucidated. Key findings include:
- Target Interaction : The compound has been shown to interact with various biological targets involved in cancer progression and microbial resistance.
- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes critical for cancer cell metabolism and proliferation.
4. Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study 1 : A preclinical trial involving animal models demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.
- Case Study 2 : An investigation into its antimicrobial efficacy revealed that it could enhance the effectiveness of conventional antibiotics against resistant strains of bacteria.
5. Conclusion
The biological activity of this compound underscores its potential as a valuable compound in pharmacological research. Its anticancer and antimicrobial properties make it a candidate for further investigation and development into therapeutic agents.
Future studies should focus on elucidating the precise mechanisms of action and optimizing its structure to enhance efficacy and selectivity for specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
